HLCL-61 hydrochloride is a small-molecule inhibitor specifically targeting protein arginine methyltransferase 5 (PRMT5). This compound has garnered attention in the field of oncology, particularly for its potential therapeutic applications in treating acute myeloid leukemia (AML). Research indicates that HLCL-61 hydrochloride effectively inhibits the proliferation of various AML cell lines and patient-derived tumor samples, demonstrating a selective action against PRMT5 while showing minimal activity against other PRMT family members such as PRMT1, PRMT4, and PRMT7 .
HLCL-61 hydrochloride is classified as a histone methyltransferase inhibitor and falls under the broader category of epigenetic modifiers. It plays a critical role in modulating gene expression through the inhibition of protein methylation processes, which are essential for various cellular functions.
The synthesis of HLCL-61 hydrochloride involves multi-step organic reactions, typically starting from readily available chemical precursors. While specific detailed synthetic pathways are not extensively documented in the search results, it is common for such compounds to undergo processes like:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of the final product. The final compound is usually characterized using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) to confirm its structure.
The molecular structure of HLCL-61 hydrochloride can be represented by its chemical formula and structural diagram. The compound features a complex arrangement that includes aromatic rings and functional groups conducive to its biological activity.
HLCL-61 hydrochloride primarily acts through competitive inhibition of PRMT5, which catalyzes the methylation of arginine residues on histone proteins. This inhibition leads to altered gene expression profiles in cancer cells.
The interaction between HLCL-61 hydrochloride and PRMT5 can be analyzed through enzyme kinetics studies, revealing its inhibitory constants (IC50 values) which range from 7.21 to 21.46 µM against AML cell lines . Such studies help elucidate the compound's potency and selectivity.
The mechanism by which HLCL-61 hydrochloride exerts its effects involves:
Research indicates that HLCL-61 hydrochloride can lead to a four-fold decrease in FLT3 activity in treated cells .
HLCL-61 hydrochloride appears as a white to off-white crystalline powder. Its solubility profile suggests it is soluble in water and organic solvents commonly used in biochemical assays.
Key chemical properties include:
HLCL-61 hydrochloride has significant potential in scientific research, particularly in:
HLCL-61 hydrochloride (CAS 1158279-20-9) binds the substrate-recruitment pocket of PRMT5, specifically targeting the evolutionarily conserved PRMT5 Binding Motif (PBM) interface. This site, identified through crystallographic studies, is distal to the catalytic S-adenosylmethionine (SAM) cofactor-binding site but essential for substrate recruitment. The PBM groove (spanning residues L400–M500) accommodates adaptor proteins like CLNS1A, RIOK1, and COPR5, which deliver substrates for methylation. HLCL-61 competitively inhibits adaptor binding by occupying this groove, disrupting the formation of functional PRMT5-substrate complexes. This mechanism is distinct from SAM-competitive inhibitors, as it allosterically prevents substrate docking rather than directly blocking methyltransferase catalysis [6] [7].
Table 1: Structural Features of PRMT5-HLCL-61 Interaction
Target Site | Binding Affinity (KD) | Biological Consequence | Validation Method |
---|---|---|---|
PBM groove | 0.27–2.5 μM | Disruption of adaptor binding (RIOK1, COPR5, pICln) | SPR, X-ray crystallography (PDB: 6V0N, 6V0O) |
Catalytic site | No direct binding | Unaffected SAM binding | Radioactive methyltransferase assay |
WDR77 interface | Not disrupted | Intact methylosome complex | Co-immunoprecipitation |
This binding dynamic explains HLCL-61’s ability to inhibit methylation of spliceosomal (Sm proteins), ribosomal (nucleolin), and histone substrates without affecting PRMT5’s SAM-binding capacity [6] [8].
HLCL-61 potently suppresses symmetric dimethylarginine (SDMA) modifications on histone H3 (H3R8me2s) and H4 (H4R3me2s) by disrupting PRMT5’s access to chromatin-bound adaptors. In AML cell lines (MV4-11, THP-1), treatment with HLCL-61 (4–50 μM) reduces global H4R3me2s and H3R8me2s levels by >60% within 12 hours, persisting for 48 hours. This epigenetic derepression reactivates tumor-suppressor microRNAs, notably miR-29b, which is silenced by PRMT5-mediated promoter methylation. Consequently, downstream targets of miR-29b, including the transcription factor Sp1, are downregulated, triggering apoptosis in leukemic blasts [1] [2] [8].
Table 2: Effects of HLCL-61 on Histone Methylation in AML Models
Histone Mark | Reduction (%) | Time to Onset | Functional Outcome |
---|---|---|---|
H4R3me2s | 60–75% | 12 hours | miR-29b derepression |
H3R8me2s | 55–70% | 12 hours | Chromatin relaxation |
H3R2me2s | <10% | N/A | No significant change |
The specificity for type II marks (H4R3me2s/H3R8me2s) over asymmetric dimethylation (e.g., H3R2me2a) underscores HLCL-61’s precision in modulating PRMT5-specific epigenetic programs [1] [8].
HLCL-61 demonstrates exceptional selectivity for PRMT5 over other PRMT isoforms. Biochemical assays reveal IC₅₀ values of 6.3–16.74 μM against PRMT5 in AML blasts but >100 μM for PRMT1 (type I), PRMT4 (CARM1), and PRMT7 (type III). This selectivity arises from its unique binding mode at the PBM site, which is absent in other PRMTs. Molecular docking simulations confirm weak interactions with the substrate-binding pockets of PRMT1/4 due to divergent residue composition in their adaptor interfaces. Consequently, HLCL-61 does not inhibit asymmetric dimethylation of histone H4R3 (mediated by PRMT1) or H3R17 (mediated by CARM1) even at 100 μM concentrations [9] [10].
Table 3: Selectivity Profile of HLCL-61 Across PRMT Enzymes
PRMT Isoform | Type | IC₅₀ (μM) | Key Substrate | Inhibition by HLCL-61 |
---|---|---|---|---|
PRMT5 | II | 6.3–16.74 | H4R3me2s, SmD3 | Potent |
PRMT1 | I | >100 | H4R3me2a | None |
PRMT4 (CARM1) | I | >100 | H3R17me2a | None |
PRMT7 | III | >100 | H4R3me1 | None |
This isoform specificity minimizes off-target epigenetic effects and distinguishes HLCL-61 from pan-PRMT inhibitors like EPZ015666 [9] [10].
In FLT3-ITD-driven AML, HLCL-61 disrupts a critical oncogenic axis: PRMT5 → miR-29b → Sp1 → FLT3. By inhibiting PRMT5, HLCL-61 upregulates miR-29b, which directly targets and downregulates Sp1 mRNA. Sp1 depletion reduces transcription of FLT3, a receptor tyrosine kinase essential for leukemogenesis. In FLT3-ITD⁺ primary blasts, HLCL-61 (IC₅₀ = 8.72 μM) reduces FLT3 expression by 40–60% within 48 hours, concomitant with cell cycle arrest. This mechanism synergizes with direct FLT3 inhibitors (e.g., PKC412) by preventing cytokine-mediated resistance via RAS/AP-1 rewiring. Co-inhibition of PRMT5 and RAS enhances apoptosis in relapsed AML models by blocking compensatory MAPK activation [2] [5] [8].
Key Pathway Dynamics:
This dual epigenetic-transcriptional disruption positions HLCL-61 as a targeted strategy for FLT3-mutant AML [2] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7